2-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-benzimidazole
Description
2-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4,6-trimethylbenzylsulfanyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-11-8-12(2)14(13(3)9-11)10-20-17-18-15-6-4-5-7-16(15)19-17/h4-9H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGRYVXPPYFXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-benzimidazole typically involves the reaction of 2,4,6-trimethylbenzyl chloride with 2-mercaptobenzimidazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, leading to the disruption of normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-benzothiazole
- 2-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-benzoxazole
- 2-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-benzimidazole derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,6-trimethylbenzylsulfanyl group enhances its lipophilicity and may improve its ability to interact with biological membranes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
